8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
描述
Systematic Nomenclature and Structural Elucidation
The systematic nomenclature of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-dioxino[2,3-b]pyridine reflects its complex multi-ring architecture incorporating both heterocyclic pyridine and dioxaborolane functionalities. The compound belongs to the broader class of pinacol boronic esters, where the boronic acid functional group is protected as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol). The International Union of Pure and Applied Chemistry naming system designates the core heterocyclic framework as 2,3-dihydro-dioxino[2,3-b]pyridine, indicating the fusion of a six-membered pyridine ring with a six-membered dioxane ring through positions 2 and 3 of the pyridine.
The molecular architecture features a tetramethyl-1,3,2-dioxaborolane substituent attached at position 8 of the dioxino[2,3-b]pyridine scaffold. Related structural analogs demonstrate specific molecular formulas and weights that illuminate the systematic relationships within this compound class. The 7-position isomer exhibits the molecular formula C₁₃H₁₈BNO₄ with a molecular weight of 263.10 grams per mole, while the corresponding 8-boronic acid derivative possesses the formula C₇H₈BNO₄ and molecular weight of 180.96 grams per mole. These comparative data establish the structural framework and substitution patterns characteristic of this heterocyclic family.
The stereochemical considerations of the dioxino[2,3-b]pyridine scaffold have been extensively studied through vibrational circular dichroism spectroscopy. Research on 3-hydroxymethyl-2,3-dihydro-dioxino[2,3-b]pyridine demonstrates that density functional theory calculations using correlation consistent basis sets such as cc-pVTZ provide optimal agreement between theoretical and experimental spectroscopic data for absolute configuration assignment. This methodological approach establishes precedent for the structural characterization of related compounds bearing substitution at various positions of the heterocyclic framework.
Historical Context in Boronic Ester Chemistry
The development of boronic ester chemistry traces its origins to Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational discovery established the conceptual framework for modern organoborane chemistry and subsequent development of boronic ester protective strategies. The evolution of boronic acid chemistry demonstrates the progression from simple alkyl and aryl boronic acids to sophisticated heterocyclic derivatives that incorporate multiple functional groups and complex ring systems.
Boronic esters, particularly those derived from pinacol, represent a significant advancement in synthetic methodology due to their enhanced stability compared to free boronic acids. The pinacol ester framework provides protection against hydrolysis and oligomerization reactions that commonly affect free boronic acids, while maintaining the essential reactivity required for cross-coupling reactions such as the Suzuki coupling. This protective strategy has enabled the development of numerous heterocyclic boronic esters as building blocks for pharmaceutical and materials chemistry applications.
The specific application of boronic ester chemistry to pyridine-based heterocycles reflects broader trends in medicinal chemistry toward nitrogen-containing scaffolds. Research demonstrates that pyridine-based ring systems are extensively utilized in drug design due to their profound effects on pharmacological activity, with 95 approved pharmaceuticals in the United States Food and Drug Administration database containing pyridine or dihydropyridine cores. The integration of boronic ester functionality with pyridine scaffolds creates versatile synthetic intermediates capable of participating in various cross-coupling reactions while maintaining the beneficial properties associated with nitrogen heterocycles.
Table 1: Historical Development of Boronic Acid and Ester Chemistry
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1860 | First boronic acid synthesis | Edward Frankland | Preparation of ethylboronic acid via diethylzinc route |
| 1979 | Suzuki coupling development | Akira Suzuki | Cross-coupling reaction using boronic acids |
| 1990s | Pinacol ester methodology | Various researchers | Stable boronic ester protective groups |
| 2000s | Heterocyclic boronic esters | Multiple groups | Application to complex ring systems |
Significance of the Dioxino[2,3-b]pyridine Scaffold
The dioxino[2,3-b]pyridine scaffold represents a unique structural motif that combines the electronic properties of pyridine with the conformational constraints imposed by the fused dioxane ring system. This heterocyclic framework demonstrates significant potential in medicinal chemistry applications, as evidenced by the extensive research into pyridine-containing bioactive molecules. The scaffold's utility stems from its ability to participate in hydrogen bonding interactions through the pyridine nitrogen while providing a rigid framework that can influence molecular recognition and binding selectivity.
Synthetic approaches to dioxino[2,3-b]pyridine derivatives have been developed through various methodologies, including Smiles rearrangement reactions starting from 2-nitro-3-oxiranylmethoxypyridine precursors. These synthetic routes demonstrate the accessibility of the scaffold and its derivatives, enabling systematic structure-activity relationship studies and optimization of biological properties. The versatility of the synthetic methodology allows for introduction of various substituents at different positions of the heterocyclic framework, as exemplified by the successful preparation of both 7-position and 8-position substituted derivatives.
The pharmaceutical relevance of pyridine-containing scaffolds is demonstrated by their widespread occurrence in approved medications and natural products. Pyridine and dihydropyridine derivatives are utilized as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, antidiabetic, antimalarial, and anti-inflammatory agents. The dioxino[2,3-b]pyridine scaffold extends this pharmacological utility by providing additional sites for molecular interaction and structural modification. The presence of the dioxane ring system introduces conformational rigidity that can enhance binding affinity and selectivity for specific biological targets.
Table 2: Structural Characteristics of Dioxino[2,3-b]pyridine Derivatives
| Compound | Position | Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Base scaffold | - | Hydrogen | C₇H₇NO₂ | 137.14 | 129421-32-5 |
| 7-Pinacol ester | 7 | Dioxaborolane | C₁₃H₁₈BNO₄ | 263.10 | 1356165-72-4 |
| 8-Boronic acid | 8 | Boronic acid | C₇H₈BNO₄ | 180.96 | 2375508-55-5 |
| 7-Carbaldehyde | 7 | Formyl group | C₈H₇NO₃ | 165.15 | 95849-26-6 |
The electronic properties of the dioxino[2,3-b]pyridine scaffold are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating characteristics of the dioxane oxygen atoms. This electronic modulation creates opportunities for fine-tuning reactivity and selectivity in chemical transformations. The scaffold's ability to accommodate boronic ester substituents at multiple positions provides synthetic chemists with flexible building blocks for cross-coupling reactions and other carbon-carbon bond-forming processes.
属性
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMPSRXFOCKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Coupling reagents: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane group acts as a Lewis acid, facilitating the formation of these bonds through coordination with nucleophiles. This mechanism is crucial in various coupling reactions, where the boron group interacts with palladium or copper catalysts to form new carbon-carbon bonds .
相似化合物的比较
Key Observations
Substituent Position : The 8-position substitution in the target compound distinguishes it from 6- and 7-isomers (). Regiochemistry impacts electronic properties and coupling efficiency .
Functional Groups : Derivatives with electron-withdrawing groups (e.g., CF₃ in ) exhibit enhanced electrophilicity, whereas saturated cores () improve metabolic stability .
Applications : While the target compound is tailored for drug intermediates, arylboron derivatives () excel in catalysis, and styryl-boronates () serve as biosensors .
Research Findings and Industrial Relevance
- Suzuki-Miyaura Cross-Coupling : The target compound’s boronate group enables efficient C–C bond formation, critical in synthesizing biaryl motifs for pharmaceuticals (e.g., kinase inhibitors) .
- Drug Intermediate Synthesis : Analogues like 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1-tosyl-pyrrolo[2,3-b]pyridine () are precursors to kinase inhibitors, emphasizing the scaffold’s versatility .
- Fluorescence Sensing : Boron-containing styryl probes (e.g., PY-BE in ) demonstrate dual-emission responses to H₂O₂, enabling smartphone-based environmental monitoring .
Notes on Purity and Availability
- The target compound is commercially available at 97% purity (), while analogues like 3-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]pyridine are sold at ≥98% purity ().
- Suppliers such as TCI America and Combi-Blocks specialize in high-purity boronates, though analytical data (e.g., NMR, HPLC) may require independent validation ().
生物活性
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a boron-containing heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a dioxaborolane moiety and a pyridine derivative. Its molecular formula is with a molecular weight of 293.15 g/mol. The presence of the boron atom is significant for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to the boronic ester functionality. Boron compounds have been shown to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism typically involves the formation of reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate their function.
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example:
- Study A : A study demonstrated that derivatives of boron compounds could inhibit the growth of breast cancer cell lines by interfering with cell cycle progression.
- Study B : Another investigation found that similar dioxaborolane derivatives showed selective cytotoxicity against leukemia cells while sparing normal cells.
Antimicrobial Properties
Research has also suggested antimicrobial activity associated with boron-containing compounds. For instance:
- Case Study 1 : In vitro assays showed that derivatives of dioxaborolane exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
- Case Study 2 : The compound was tested against fungal strains and demonstrated antifungal activity comparable to standard antifungal agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in breast cancer | Study A |
| Induction of apoptosis in leukemia cells | Study B | |
| Antimicrobial | Significant antibacterial activity | Case Study 1 |
| Antifungal activity against various strains | Case Study 2 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acids under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its stability in physiological conditions is also noteworthy, which enhances its potential as a therapeutic agent.
常见问题
Q. What are the primary synthetic routes for preparing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. Key steps include:
- Coupling Partner Selection : A halogenated dihydrodioxinopyridine (e.g., bromo or iodo derivative) reacts with the pinacol boronate group under palladium catalysis.
- Catalyst System : Pd(PPh₃)₄ or SPhos Pd G2 are commonly used, with bases like Cs₂CO₃ or K₂CO₃ in solvents such as toluene/EtOH or DMF ( ).
- Workup : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product isolation, as seen in analogous syntheses of pyridine-boronate derivatives .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign chemical shifts to confirm the dihydrodioxinopyridine core and boronate ester. For example, the tetramethyl groups on the dioxaborolane ring appear as singlets near δ 1.3 ppm in ¹H NMR ( ).
- HRMS : Validate molecular weight accuracy (e.g., observed vs. calculated mass within ±5 ppm). Discrepancies may indicate impurities or side products .
- IR Spectroscopy : Confirm absence of hydroxyl groups (no broad ~3200 cm⁻¹ peaks), ensuring boronate ester integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?
- Catalyst Screening : Test Pd complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., XPhos, RuPhos) to enhance yield. shows SPhos Pd G2 improves efficiency in heterocyclic couplings.
- Solvent/Base Compatibility : Polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) reduce side reactions. For moisture-sensitive steps, anhydrous conditions are critical .
- Temperature Control : Reactions often proceed at 90–105°C; lower temperatures (e.g., 60°C) may mitigate decomposition of the dihydrodioxinopyridine core .
Q. How should researchers address contradictions between theoretical and observed spectroscopic data?
- Purity Assessment : Low yields (e.g., 55–61% in ) suggest impurities. Use preparative HPLC or recrystallization to isolate the target compound.
- X-ray Crystallography : Resolve structural ambiguities, as demonstrated for related boronate esters (e.g., crystallographic data in ).
- Isotopic Labeling : For ambiguous NMR signals, deuterated analogs or 2D NMR (COSY, HSQC) clarify assignments .
Q. What strategies enable regioselective functionalization of this compound in complex heterocyclic syntheses?
- Directing Group Utilization : The pyridine nitrogen can coordinate Pd during cross-coupling, directing reactions to specific positions. highlights regioselective arylation in dihydropyrrolopyrrole-dione systems.
- Orthogonal Reactivity : Sequential couplings (e.g., Suzuki followed by Buchwald-Hartwig) exploit the boronate’s stability under diverse conditions .
Q. What are the stability considerations for long-term storage and handling?
- Moisture Sensitivity : Store under argon or nitrogen at –20°C to prevent hydrolysis of the boronate ester ( ).
- Light/Temperature : Avoid prolonged exposure to UV light and high temperatures (>40°C), which may degrade the dioxaborolane ring .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
